

Application of Copper Chromium Oxide (CuCrO₂) in Transparent Conductive Oxides (TCOs)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chromium copper oxide

Cat. No.: B078546

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Copper chromium oxide (CuCrO₂), a p-type transparent conductive oxide, is emerging as a critical material in the advancement of transparent electronics. Its unique combination of electrical conductivity and optical transparency makes it a promising candidate for a variety of applications, including as a hole transport layer (HTL) in solar cells and for use in transparent diodes and transistors.^[1] This document provides a detailed overview of CuCrO₂'s properties, synthesis protocols, and performance data relevant to its application as a TCO.

Overview of CuCrO₂ Properties

CuCrO₂ is a member of the delafossite family of oxides, which are known for their potential as p-type TCOs.^[1] Stoichiometric CuCrO₂ exhibits a band gap of approximately 3.1–3.3 eV, ensuring good transparency in the visible spectrum, with a relatively good electrical resistivity of around 1 Ω cm.^[1] However, recent research has demonstrated that manipulating the stoichiometry, particularly creating Cu-rich or Cr-deficient films, can significantly enhance its conductive properties.^{[1][2]}

The performance of TCOs is often quantified by a figure of merit (FoM), which relates the electrical conductivity to the optical absorption. One commonly used metric is the Haacke figure of merit, which is proportional to T^{10}/R_{sh} , where T is the transmittance and R_{sh} is the sheet

resistance. Another is Gordon's figure of merit (FoMG), defined as σ/α , where σ is the electrical conductivity and α is the optical absorption coefficient.[\[1\]](#)

Data Presentation: Performance of CuCrO₂ TCOs

The following tables summarize the quantitative data on the performance of CuCrO₂ thin films prepared by various methods.

Table 1: Electrical and Optical Properties of CuCrO₂ Thin Films

Synthesis Method	Stoichiometry/Doping	Resistivity (ρ) (Ω cm)	Average Transmittance (%)	Figure of Merit (FoM)	Reference
Aerosol-Assisted Chemical Vapor Deposition (AACVD)	Stoichiometric	1	~60	-	[1]
Aerosol-Assisted Chemical Vapor Deposition (AACVD)	Cu-rich (Cr-deficient)	0.05	58	2200 μ S (FoMG)	[1][2][3]
Aerosol-Assisted Chemical Vapor Deposition (AACVD)	$\text{Cu}_2\text{O} + \text{CuCrO}_2$ nanocomposite	0.02	52	1400 μ S (FoMG)	[1][2][3]
Spin Coating	-	0.35 - 12.54	-	-	[4][5]
Solution Process	Nanocrystalline Cu deficient	-	-	350 μ S	[6]
RF Magnetron Sputtering	$\text{N}_2/(\text{Ar} + \text{N}_2)$ ratio of 40%	53.0	73	-	[7]
RF Magnetron Sputtering	Mg and N co-doped (2.5% Mg)	0.0036	69	-	[8][9]
Ultrasonic Spray	-	>100 S/cm (Conductivity)	-	-	[10]

Pyrolysis

Pulsed	Non-				
Injection	intentionally	~0.059	~50	-	[11]
MOCVD	doped				
Spray Pyrolysis	Nanocrystalline, Cu deficient	~0.167	>80 (on polyimide)	-	[12]

Table 2: Carrier Properties of CuCrO₂-based Films

Film Composition	Carrier Mobility (cm ² /Vs)	Carrier Density (cm ⁻³)	Reference
Cu ₂ O + CuCrO ₂ :73%	0.65	9.3 x 10 ¹⁸	[1]
Pure Cu ₂ O	5	1.5 x 10 ¹⁶	[1]

Experimental Protocols

Detailed methodologies for the synthesis of CuCrO₂ thin films are crucial for reproducibility. Below are protocols for key deposition techniques.

This method allows for the deposition of high-quality films at atmospheric pressure and relatively low temperatures.

- Precursor Solution:
 - Copper(II) acetylacetone (Cu(acac)₂) and Chromium(III) acetylacetone (Cr(acac)₃) are dissolved in ethanol.[\[1\]](#)
 - The Cu/(Cu+Cr) molar ratio in the solution is varied to control the stoichiometry of the resulting film.
- Deposition Parameters:
 - The precursor solution is aerosolized and transported to a heated substrate.

- Deposition Temperature: 350 °C.[1]
- The composition of the films is largely independent of the total molar concentration of the solution under the studied conditions, indicating a reproducible process.[1]

A solution-based technique suitable for small-scale and laboratory fabrication.

- Precursor Solution:

- Details on the specific precursors and solvents can vary. One study utilized copper and chromium hydrate precursors in an alcoholic solution.[11]

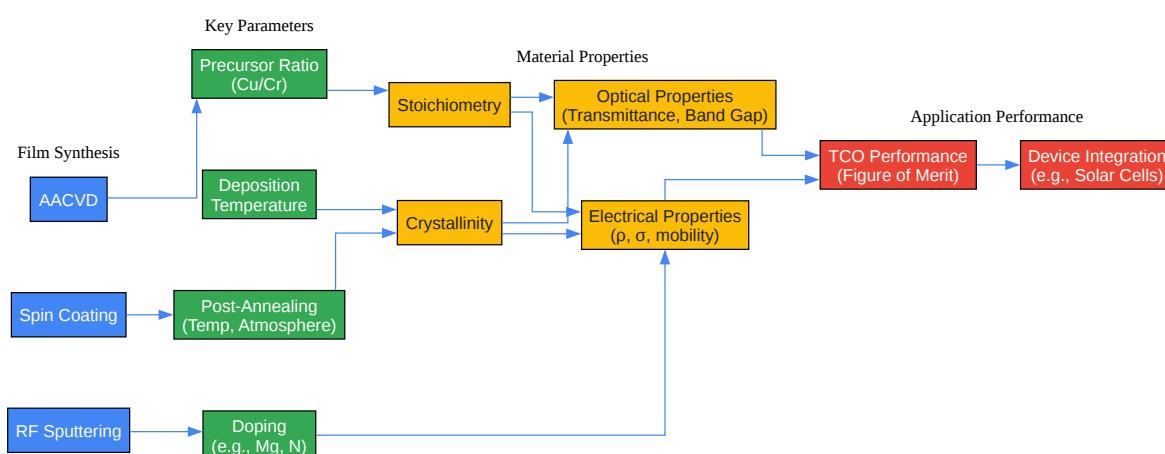
- Deposition and Annealing:

- The precursor solution is dispensed onto a substrate, which is then spun at a high speed to create a uniform film.
 - The coated substrate is dried at temperatures between 300 and 500 °C.[11]
 - Multiple coating and drying steps can be performed to achieve the desired thickness.
 - A final annealing step at 700–800 °C under a pure nitrogen atmosphere is necessary to obtain the pure delafossite structure.[11]

A physical vapor deposition technique that can produce high-quality, uniform films.

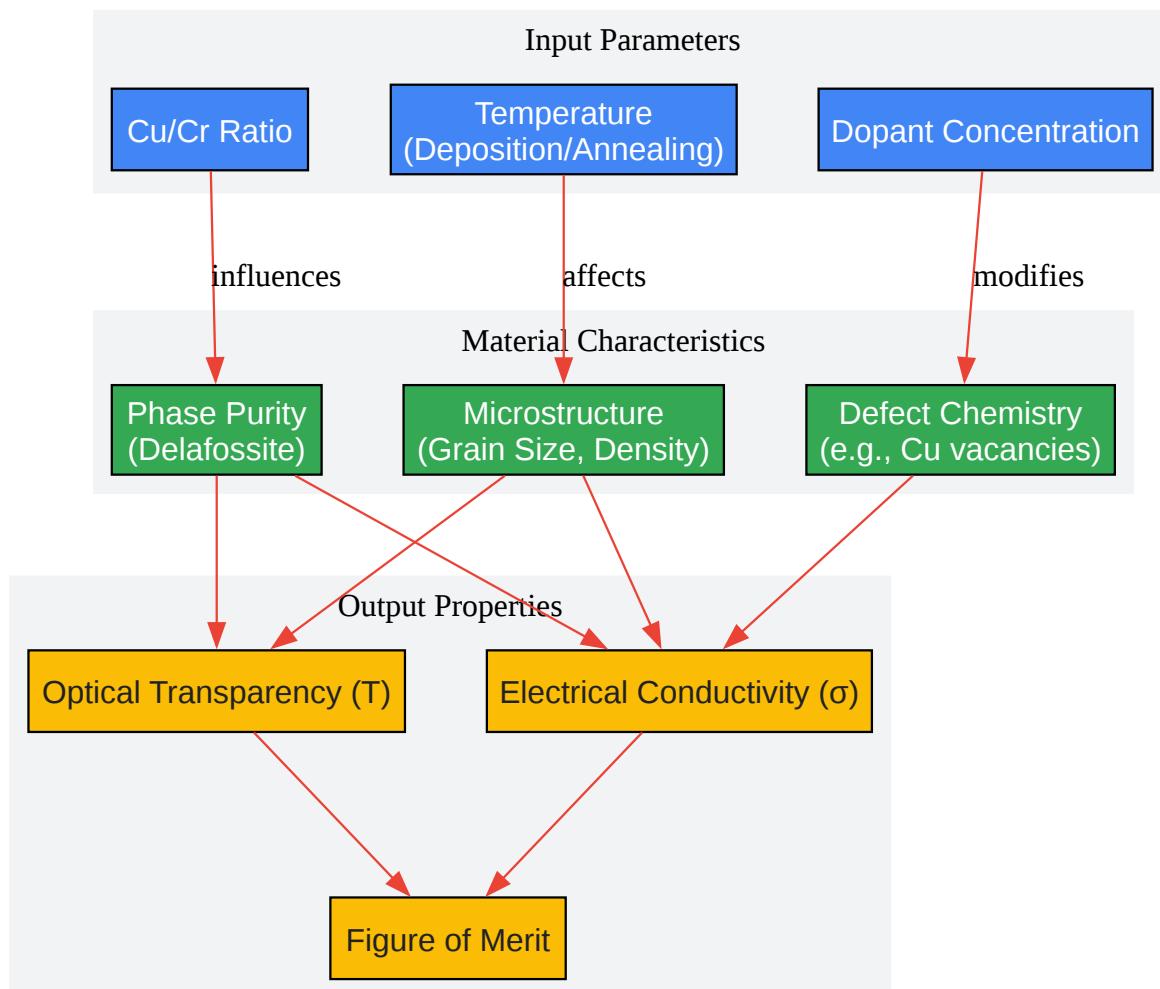
- Target Preparation:

- For doped films, targets are prepared by solid-state reaction. For example, for Mg and N co-doping, Cu₂O, Cr₂O₃, and MgO powders are mixed and sintered at high temperatures (e.g., 1250 °C).[8][9]


- Sputtering Conditions:

- The sputtering is performed in a vacuum chamber.
 - Reactive Gas: Nitrogen (N₂) can be introduced into the argon (Ar) sputtering gas to incorporate nitrogen into the film, which can improve its properties.[7]

- The ratio of N₂ to Ar is a critical parameter.
- Post-Deposition Annealing:
 - Annealing in a high vacuum at temperatures around 800 °C can improve the crystallinity and transparency of the films.[8]


Visualizations

The following diagrams illustrate key relationships and workflows in the application of CuCrO₂ as a TCO.

[Click to download full resolution via product page](#)

Fig. 1: Experimental workflow for CuCrO₂ TCO development.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Out of stoichiometry CuCrO₂ films as a promising p-type TCO for transparent electronics - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00156F [pubs.rsc.org]
- 2. Out of stoichiometry CuCrO₂ films as a promising p-type TCO for transparent electronics - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. [PDF] Synthesis of nanocrystalline Cu deficient CuCrO₂ – a high figure of merit p-type transparent semiconductor | Semantic Scholar [semanticscholar.org]
- 7. Improving the electrical and optical properties of CuCrO₂ thin film deposited by reactive RF magnetron sputtering in controlled N₂/Ar atmosphere | Semantic Scholar [semanticscholar.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scispace.com [scispace.com]
- 12. pubs.aip.org [pubs.aip.org]
- To cite this document: BenchChem. [Application of Copper Chromium Oxide (CuCrO₂) in Transparent Conductive Oxides (TCOs)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078546#application-of-cucro2-in-transparent-conductive-oxides-tcos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com